molecular formula C13H16O2 B104230 2-(4-Methoxyphenyl)cyclohexanone CAS No. 37087-68-6

2-(4-Methoxyphenyl)cyclohexanone

Cat. No. B104230
CAS RN: 37087-68-6
M. Wt: 204.26 g/mol
InChI Key: BEBTXYAQBNBPJY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclohexanone, also known as 4-MeO-PCy, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist that has been used in scientific research for its unique pharmacological properties.

Mechanism Of Action

2-(4-Methoxyphenyl)cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 2-(4-Methoxyphenyl)cyclohexanone reduces the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Methoxyphenyl)cyclohexanone are complex and depend on the dose and route of administration. At low doses, it can produce analgesia, sedation, and dissociative effects. At higher doses, it can cause hallucinations, delirium, and even coma. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Methoxyphenyl)cyclohexanone in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes with greater precision. However, one of the limitations of using 2-(4-Methoxyphenyl)cyclohexanone is its potential for abuse and toxicity. It is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.

Future Directions

There are many potential future directions for research involving 2-(4-Methoxyphenyl)cyclohexanone. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in pain perception and addiction. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)cyclohexanone is a synthetic dissociative drug that has been used in scientific research for its unique pharmacological properties. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have neuroprotective, analgesic, and sedative effects. While it has many potential applications in scientific research, it is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclohexanone has been used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to study the role of the NMDA receptor in pain perception and addiction.

properties

CAS RN

37087-68-6

Product Name

2-(4-Methoxyphenyl)cyclohexanone

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3

InChI Key

BEBTXYAQBNBPJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CCCCC2=O

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2=O

Other CAS RN

37087-68-6

synonyms

2-(4-Methoxyphenyl)cyclohexan-1-one;  2-(p-Methoxyphenyl)-1-cyclohexanone;  2-(p-Methoxyphenyl)cyclohexanone;  2-p-Anisylcyclohexanone;  NSC 78469

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 4-bromoanisole (19.6 g, 104 mmol), cyclohexanone (13.2 g, 136 mmol), sodium tert-butoxide (11.8 g, 120 mmol), palladium acetate (0.47 g, 2.1 mmol), (oxy-di-2,1-phenylene)bis-diphenylphosphine (2.28 g, 4.1 mmol) and toluene (240 mL) and heated at 90° C. under nitrogen. After 18 hours, cool to room temperature and add 1N HCl (120 mL). Extract with methylene chloride and wash the combined extracts with brine. Dry the organic layer over sodium sulfate and concentrate in vacuo. Purify by flash chromatography using silica gel and 10% ethyl acetate-hexanes to yield the titled compound (8.15 g, 38%) as a white solid. 1H NMR (CDCl3) δ 7.12 (d, 2H, J=7.5 Hz), 6.92 (d, 2H, J=7.5 Hz), 3.84 (s, 3 H), 3.59 (dd, 1H, J=8.0 and 3.5 Hz), 2.60-2.45 (m, 2H), 2.29 (m, 1H), 2.18 (m, 1H), 2.04 (m, 2H), 1.85 (m, 2H). MS m/z 205 (M+1).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
(oxy-di-2,1-phenylene)bis-diphenylphosphine
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

146 g (0.71 mole) of 2-(4-methoxyphenyl)-cyclohexanol from the 1st stage were dissolved in 600 ml of diethyl ether. A solution consisting of 69.9 g (0.23 mole) of sodium dichromate (as dihydrate), 355 ml of water and 53.2 ml of conc. sulfuric acid was added dropwise while stirring vigorously and cooling in an ice bath so that the internal temperature did not exceed 10° C. After completion of the addition the reaction mixture was stirred overnight at room temperature. After separating the phases the aqueous phase was then extracted twice with 200 ml of diethyl ether. The combined organic phases were washed twice with 200 ml of saturated sodium hydrogen carbonate solution and dried over sodium sulfate. After removing the solvent by distillation the remaining oil was distilled and the fraction passing over at 128–134° C./0.05 bar was collected. After crystallisation from n-hexane 130 g of colourless crystals with a melting point of 90° C. were obtained (90% of theory).
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
69.9 g
Type
reactant
Reaction Step Two
Name
Quantity
355 mL
Type
reactant
Reaction Step Three
Quantity
53.2 mL
Type
reactant
Reaction Step Four

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